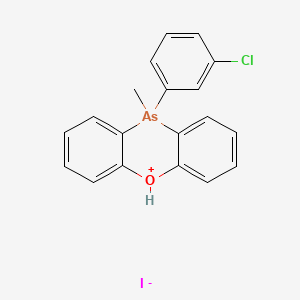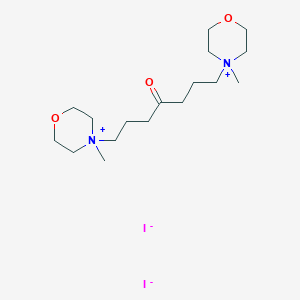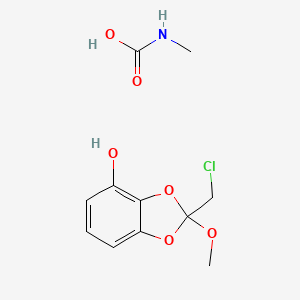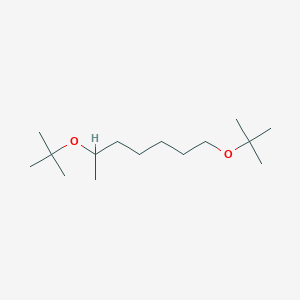
1,6-Di-tert-butoxyheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di-tert-butoxyheptane is an organic compound characterized by the presence of two tert-butoxy groups attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Di-tert-butoxyheptane can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent alkylation. One common method involves the reaction of heptane-1,6-diol with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Di-tert-butoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various tert-butoxy derivatives
Wissenschaftliche Forschungsanwendungen
1,6-Di-tert-butoxyheptane has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a stabilizing agent in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,6-Di-tert-butoxyheptane involves its ability to act as a protecting group, preventing unwanted reactions at hydroxyl sites. The tert-butoxy groups provide steric hindrance, shielding the reactive sites from nucleophiles and electrophiles. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Di-tert-butoxyhexane
- 1,6-Di-tert-butoxydecane
- 1,6-Di-tert-butoxybutane
Comparison
1,6-Di-tert-butoxyheptane is unique due to its specific chain length and the positioning of tert-butoxy groups. Compared to similar compounds, it offers a balance between hydrophobicity and steric protection, making it suitable for a wider range of applications. The heptane backbone provides optimal flexibility and stability, distinguishing it from shorter or longer chain analogs .
Eigenschaften
CAS-Nummer |
61478-11-3 |
|---|---|
Molekularformel |
C15H32O2 |
Molekulargewicht |
244.41 g/mol |
IUPAC-Name |
1,6-bis[(2-methylpropan-2-yl)oxy]heptane |
InChI |
InChI=1S/C15H32O2/c1-13(17-15(5,6)7)11-9-8-10-12-16-14(2,3)4/h13H,8-12H2,1-7H3 |
InChI-Schlüssel |
NACXWEHCEXKVBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCOC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


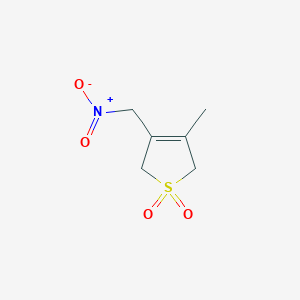

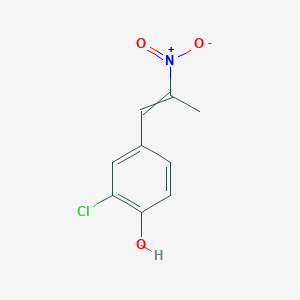
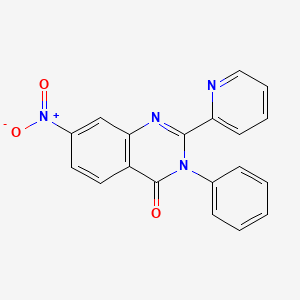
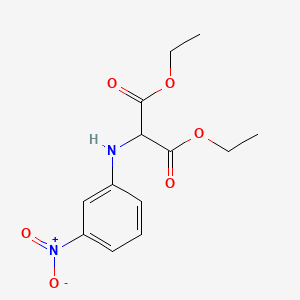
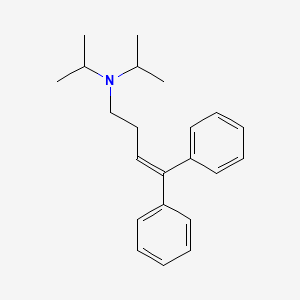
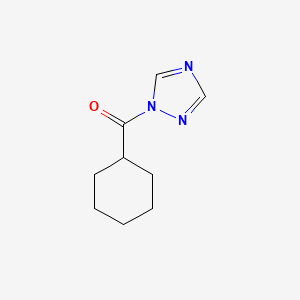


![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
